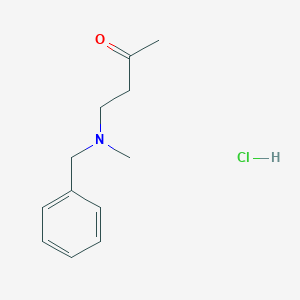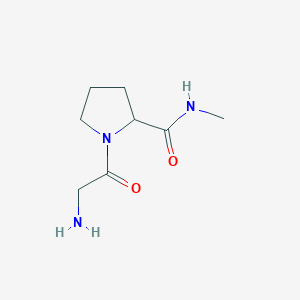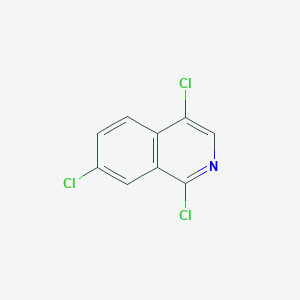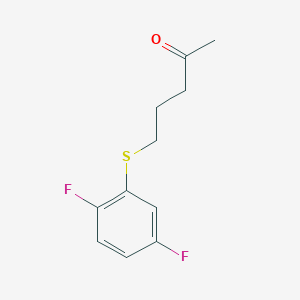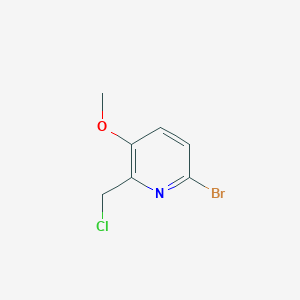
6-Bromo-2-(chloromethyl)-3-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(chloromethyl)-3-methoxypyridine is an organic compound with the molecular formula C7H7BrClNO. It belongs to the class of halogenated pyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-3-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(chloromethyl)-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
6-Bromo-2-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 2-(chloromethyl)-3-methoxypyridine.
科学研究应用
6-Bromo-2-(chloromethyl)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 6-Bromo-2-(chloromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-chlorobenzothiazole
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
- 6-Bromo-2-(chloromethyl)quinoline-3-carboxylate
Uniqueness
6-Bromo-2-(chloromethyl)-3-methoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, providing opportunities for the development of novel molecules with diverse applications.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
6-bromo-2-(chloromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,4H2,1H3 |
InChI 键 |
VFDVWDKXSNASCP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C=C1)Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


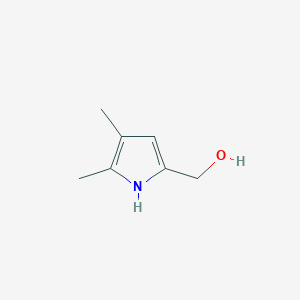

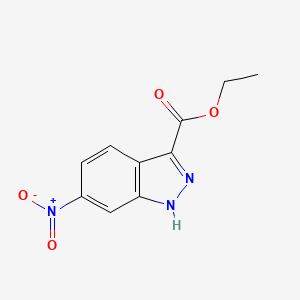
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)

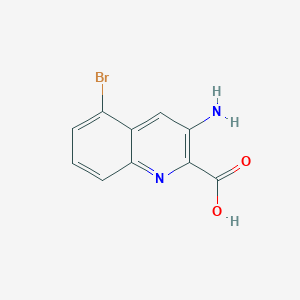
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
